2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine
Description
The exact mass of the compound this compound is 204.11234441 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[(5-cyanopyridin-2-yl)amino]ethyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c10-5-7-1-2-8(15-6-7)13-3-4-14-9(11)12/h1-2,6H,3-4H2,(H,13,15)(H4,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCBRTIXRNMOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)NCCN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720875 | |
| Record name | N''-{2-[(5-Cyanopyridin-2-yl)amino]ethyl}guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252943-80-9 | |
| Record name | N''-{2-[(5-Cyanopyridin-2-yl)amino]ethyl}guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Cyanopyridine Guanidine Scaffold
An In-Depth Technical Guide to Cyanopyridine Guanidine Intermediates in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer both synthetic accessibility and potent, selective biological activity is perpetual. Among the privileged structures that have emerged, the cyanopyridine guanidine scaffold represents a confluence of desirable properties, making it a focal point for researchers in drug development. This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and therapeutic applications of these vital intermediates.
The Cyanopyridine Moiety: A Versatile Building Block
Cyanopyridines serve as highly versatile synthetic intermediates in the pharmaceutical industry.[1] The pyridine ring is a common feature in numerous natural products and approved drugs, while the cyano group offers a rich site for chemical transformations.[2] It can be hydrolyzed to a carboxyl group or reduced to an amine, allowing for profound alterations to the molecule's steric and electronic properties.[2] This inherent reactivity makes cyanopyridines essential starting materials for complex heterocyclic molecules and drug candidates targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][3]
The Guanidinium Group: A "Privileged" Pharmacophore
The guanidine functional group is a nitrogen-rich organic moiety that has garnered significant attention for its broad spectrum of biological activities.[4] Its capacity to accept protons in biological environments allows it to form stable, multi-point hydrogen bonds, charge-pairing interactions, and cation-π interactions with biological targets like carboxylates and phosphates.[4][5] This makes the guanidinium group a powerful pharmacophore for engaging with the active sites of enzymes and the binding pockets of receptors.[6][7] Consequently, it is a key component in drugs targeting a vast range of conditions, from infectious diseases and cancer to diabetes and cardiovascular disorders.[5][8]
Synergy: The Power of Combining Cyanopyridine and Guanidine
The combination of the cyanopyridine framework with a guanidine moiety creates a synergistic scaffold that has proven highly effective in drug discovery. The cyanopyridine core provides a structurally rigid and synthetically versatile platform, while the appended guanidine group confers potent and specific interactions with biological targets. This powerful combination has led to the development of novel inhibitors for critical therapeutic targets, including receptor tyrosine kinases and histamine receptors, demonstrating the immense potential of these intermediates in modern pharmacology.[9][10]
Synthesis of Cyanopyridine Guanidine Intermediates
The efficient synthesis of cyanopyridine guanidine intermediates is crucial for their exploration in drug discovery programs. Methodologies often focus on convergent and environmentally benign strategies, such as one-pot multicomponent reactions.
Core Synthetic Strategies for the Cyanopyridine Ring
2.1.1 One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions are a cornerstone for the efficient synthesis of 2-amino-3-cyanopyridine derivatives. These reactions offer numerous advantages, including rapid reaction times, high yields, broad substrate compatibility, and simpler workup procedures under environmentally friendly conditions.[3] A common and effective MCR involves the four-component cyclo-condensation of an aromatic aldehyde, malononitrile, an aryl ketone, and ammonium acetate.[3]
The use of catalysts is pivotal in driving these reactions efficiently. Guanidine hydrochloride, in particular, has emerged as a highly effective, mild, and recyclable organo-catalyst for this transformation.[3]
2.1.2 Detailed Experimental Protocol: Guanidine Hydrochloride-Catalyzed Synthesis of 2-Amino-3-cyanopyridines [3]
-
Step 1: Reactant Mixture Preparation: In a round-bottom flask, combine the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), aryl ketone (1 mmol), ammonium acetate (1.5 mmol), and guanidine hydrochloride (15 mol%).
-
Step 2: Reaction Conditions: Heat the mixture under neat (solvent-free) conditions at 80°C.
-
Step 3: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-45 minutes.
-
Step 4: Workup: Upon completion, add ethanol to the reaction mixture and stir for 5 minutes.
-
Step 5: Isolation and Purification: Collect the precipitated solid product by filtration. Wash the solid with cold water and then dry it. The product can be further purified by recrystallization from ethanol to afford the desired 2-amino-4,6-disubstituted-3-cyanopyridine derivative.
2.1.3 Comparative Analysis of Catalytic Systems
Several catalysts have been employed for the synthesis of 2-amino-3-cyanopyridine derivatives. The following table provides a comparison, highlighting the efficacy of guanidine hydrochloride.[3]
| Entry | Catalyst | Solvent/Temp (°C) | Time (hr) | Yield (%) | Reference |
| 1 | β-cyclodextrin | H₂O / 90 | 2 | 85 | [3] |
| 2 | Yb(PFO)₃ | Ethanol / 80 | 4 | 90 | [3] |
| 3 | Iron(III) phosphate | Ethanol / reflux | 4 | 93 | [3] |
| 4 | Guanidine hydrochloride | Neat / 80 | 0.55 | 95 | [3] |
Introduction of the Guanidine Moiety
2.2.1 Nucleophilic Displacement Reactions
Once the 2-amino-3-cyanopyridine core is synthesized, the guanidine function can be introduced. A common method involves a nucleophilic displacement reaction. This can be achieved by first converting the 2-amino group into a better leaving group, such as via reaction with phosgene iminium chloride to form a chloroamidine intermediate. This intermediate then readily reacts with various amines to yield the desired 2-guanadino-3-cyanopyridine derivatives.[9]
Workflow Diagram for Synthesis
The overall synthetic strategy can be visualized as a two-stage process: formation of the cyanopyridine core followed by guanidinylation.
Caption: General workflow for synthesizing 2-guanadino-3-cyanopyridine.
Physicochemical Properties and Mechanistic Insights
The therapeutic efficacy of cyanopyridine guanidine intermediates stems from their unique structural features, which dictate their interactions with biological macromolecules and their subsequent mechanisms of action.
Structural Features and Molecular Interactions
The guanidinium group is typically protonated at physiological pH, existing as a cation. This positive charge, combined with the planar arrangement of its nitrogen atoms, allows it to act as a potent hydrogen bond donor, forming multiple, high-affinity interactions with negatively charged residues such as aspartate and glutamate, or with phosphate groups on DNA.[4][5] The cyanopyridine portion of the molecule provides a rigid scaffold and can engage in π-stacking or hydrophobic interactions, helping to orient the guanidine group for optimal binding within a target's active site.[2]
Mechanisms of Action at the Molecular Level
3.2.1 Case Study: Inhibition of Receptor Tyrosine Kinases (VEGFR-2/HER-2)
Certain cyanopyridine and pyridopyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical targets in oncology.[10] The mechanism involves binding to the ATP-binding pocket of the kinase domain. The heterocyclic core occupies the adenine region, while substituents can form hydrogen bonds with key residues in the hinge region, preventing ATP from binding and halting the downstream signaling cascade that leads to tumor growth and proliferation.
Caption: Competitive inhibition of RTK signaling by a cyanopyridine derivative.
3.2.2 Case Study: Antihistaminic Activity
2-Guanadino-3-cyanopyridines have been synthesized and evaluated for their ability to inhibit histamine release from mast cells.[9] Several derivatives were found to be effective inhibitors of histamine release when stimulated by either an antigen or a chemical agent. The mechanism is believed to involve the stabilization of mast cells, preventing degranulation. Interestingly, structure-activity relationship (SAR) studies revealed that while some compounds were potent inhibitors, others with slight structural modifications became potent stimulators of histamine release, highlighting the chemical subtlety that governs biological activity.[9]
Therapeutic Applications and Drug Development
The versatile scaffold of cyanopyridine guanidine has led to its investigation across multiple therapeutic areas.
Overview of Biological Activities
| Therapeutic Area | Specific Activity | Key Molecular Targets | Reference(s) |
| Oncology | Anticancer / Cytotoxic | VEGFR-2, HER-2, DNA | [4][10] |
| Immunology | Antihistaminic | Mast Cells | [9] |
| Inflammation | Anti-inflammatory | IKK-β, NO Synthase | [1][3][6] |
| Infectious Disease | Antibacterial, Antiviral | Bacterial Cell Division (FtsZ), HIV-1 Integrase | [1][8] |
| Neurology | CNS Agents, Receptor Antagonists | A2A Adenosine Receptor, Muscarinic Receptors | [1][11] |
| Metabolic Disease | Antidiabetic | Not specified | [5][6] |
Structure-Activity Relationship (SAR) Studies
4.2.1 Analysis of SAR in Anticancer Cyanopyridones
In a study of cyanopyridone derivatives tested against breast (MCF-7) and liver (HepG2) cancer cell lines, SAR analysis provided key insights.[10]
-
Non-fused vs. Fused Systems: Generally, the non-fused cyanopyridone compounds showed more potent cytotoxic activity compared to their fused pyridopyrimidine counterparts.[10]
-
Aromatic Substitution: An unsubstituted phenyl ring on the cyanopyridone core (compound 5a) resulted in the best activity against the HepG2 cell line and very high activity against MCF-7.[10]
-
Halogen Substitution: The introduction of a 4-chloro (4-Cl) substituent on a fused pyridopyrimidine ring (compound 7b) yielded the highest activity within that series against MCF-7 cells.[10] This demonstrates that electronic modifications to the aromatic rings can significantly tune the anticancer potency.
Future Directions and Challenges
While cyanopyridine guanidine intermediates hold immense promise, challenges remain. A primary focus for future research will be optimizing subtype selectivity for targets like kinases and G-protein coupled receptors to minimize off-target effects and improve safety profiles. Enhancing the bioavailability and pharmacokinetic properties of these often polar compounds is another critical hurdle. The application of computational chemistry, including molecular docking and virtual screening, will be instrumental in rationally designing next-generation intermediates with improved potency and drug-like properties.[4] As our understanding of disease biology deepens, these versatile scaffolds will undoubtedly be applied to new and emerging target classes, continuing their legacy as a cornerstone of medicinal chemistry.
References
-
Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability. (2024). ResearchGate. Available at: [Link]
-
Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability. (2025). ResearchGate. Available at: [Link]
-
Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability. (2024). R Discovery. Available at: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. ijcrt. Available at: [Link]
-
Synthesis and antihistaminic activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. (1997). PubMed. Available at: [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules. Available at: [Link]
-
Pyridine Derivatives in Drug Discovery: The Role of 6-Chloro-2-cyano-3-nitropyridine. (2024). Medium. Available at: [Link]
-
Biosynthesis of guanidine-containing natural products in cyanobacteria. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Omega. Available at: [Link]
-
Biological activities of guanidine compounds. (2009). PubMed. Available at: [Link]
-
Biological activities of guanidine compounds, 2008 - 2012 update. (2013). PubMed. Available at: [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2024). RSC Advances. Available at: [Link]
-
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2023). MDPI. Available at: [Link]
-
Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activities of guanidine compounds, 2008 - 2012 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains | MDPI [mdpi.com]
- 9. Synthesis and antihistaminic activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leveraging 252950-22-4 as a Versatile Building Block for Novel Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine proteases represent a vast and critical class of enzymes, the dysregulation of which is implicated in a multitude of pathologies, including cardiovascular diseases, inflammatory disorders, and cancer.[1] This makes them highly attractive targets for therapeutic intervention. A key strategy in designing inhibitors for certain subfamilies of serine proteases, such as the trypsin-like proteases, is to target the S1 specificity pocket, which preferentially binds basic amino acid residues like arginine and lysine. This document provides a comprehensive guide on the utilization of the chemical building block 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride (CAS 252950-22-4) for the rational design and synthesis of potent and selective serine protease inhibitors. We will explore the chemical rationale behind its use, provide detailed synthetic protocols for its incorporation into lead-like molecules, and present robust methodologies for evaluating the inhibitory activity of the resulting compounds.
Introduction to Serine Proteases and the Rationale for Inhibition
Serine proteases are a ubiquitous family of enzymes that catalyze the hydrolysis of peptide bonds.[1] Their catalytic activity is defined by the presence of a highly conserved catalytic triad, composed of serine, histidine, and aspartate, at the active site. These enzymes are integral to a wide array of physiological processes, from digestion and blood coagulation to immunity and tissue remodeling.
The substrate specificity of serine proteases is largely determined by the nature of the S1 binding pocket. Trypsin-like serine proteases, for instance, possess a deep S1 pocket with an aspartic acid residue at its base (Asp189), which forms a salt bridge with the positively charged side chains of arginine or lysine residues in the substrate. This specific interaction is a cornerstone of rational drug design for this class of enzymes.[1]
The Strategic Advantage of 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride (252950-22-4)
The chemical structure of 252950-22-4 presents a unique combination of functionalities that make it an exemplary starting point for the development of serine protease inhibitors.
-
The Guanidinium Moiety: A Bioisostere for Arginine and Lysine: The guanidinium group is a powerful bioisostere for the side chains of protonated arginine and lysine.[2] Its positive charge is delocalized over several atoms, allowing for strong and specific ionic interactions with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases.[1][3] This mimicry is a well-established strategy for achieving high-affinity binding.
-
The Cyanopyridine Scaffold: A Versatile Pharmacophore: The cyanopyridine core offers several advantages. The cyano group can act as a hydrogen bond acceptor and can be involved in various non-covalent interactions within the enzyme's active site. Furthermore, the pyridine ring provides a rigid scaffold that can be readily functionalized to explore interactions with other subsites (S2, S3, etc.) of the protease, thereby enhancing both potency and selectivity. Cyanopyridine derivatives have been successfully employed as inhibitors for various enzymes, demonstrating their utility as a pharmacophore.[4][5][6][7][8]
-
Synthetic Tractability: The primary amine on the ethyl linker provides a convenient handle for synthetic elaboration, allowing for its conjugation to a variety of molecular scaffolds through standard amide bond formation or other coupling chemistries.
Workflow for Inhibitor Development
The following diagram illustrates the general workflow for utilizing 252950-22-4 in the discovery and characterization of novel serine protease inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document: Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (CHEMBL4033648) - ChEMBL [ebi.ac.uk]
- 8. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthetic Routes for Thrombin Inhibitor Intermediates Containing Guanidine
Executive Summary & Strategic Context
Thrombin (Factor IIa) is the terminal serine protease in the coagulation cascade, making it a prime target for anticoagulant therapy.[1][2] The active site of thrombin contains a deep, narrow specificity pocket (S1) characterized by the presence of Asp189 at the bottom. To achieve high-affinity binding, inhibitors must possess a basic moiety capable of forming a salt bridge with Asp189. Historically, the guanidine group (mimicking the side chain of Arginine) has been the gold standard for this interaction.
However, the synthesis of guanidine-containing intermediates presents two distinct challenges for the medicinal chemist:
-
Polarity & Purification: The high basicity (
) and polarity of the free guanidine group make intermediates difficult to extract into organic solvents and purify via standard silica chromatography. -
Chemo-selectivity: The nucleophilic nature of the guanidine nitrogens can lead to side reactions (e.g., cyclization, acylation) during peptide coupling or scaffold elaboration.
This guide details two validated synthetic strategies to overcome these hurdles: Early-Stage Installation (utilizing the Chiral Pool) and Late-Stage Guanylation (convergent synthesis).
Strategy A: Early-Stage Installation (The "Chiral Pool" Approach)
This strategy is exemplified by the synthesis of Argatroban , a direct thrombin inhibitor.[3] Here, the guanidine moiety is introduced at the very beginning using naturally occurring L-Arginine. To mitigate the reactivity of the guanidine group during peptide coupling, it is masked with a nitro (
Mechanistic Rationale
The nitro-guanidine group is significantly less basic than free guanidine due to the strong electron-withdrawing nature of the nitro group. This allows the arginine derivative to function as a standard amino acid in coupling reactions without requiring exotic protecting groups that might be labile under coupling conditions.
Protocol 1: Synthesis of Argatroban Intermediate via Nitro-Arginine Coupling
Target Intermediate: Ethyl (2R,4R)-1-[(2S)-2-[(tert-butoxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]pentanoyl]-4-methylpiperidine-2-carboxylate.
Reagents & Materials
-
Starting Material A:
-Boc- -nitro-L-arginine (Boc-Arg(NO2)-OH). -
Starting Material B: Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (4-MPCO ethyl ester).
-
Coupling Agent: Isobutyl chloroformate (IBCF) or DCC/HOBt.
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
Step-by-Step Methodology
-
Mixed Anhydride Formation:
-
Dissolve Boc-Arg(NO2)-OH (1.0 equiv) in anhydrous THF (10 mL/g) under nitrogen atmosphere.
-
Cool the solution to
. -
Add NMM (1.1 equiv) followed by dropwise addition of IBCF (1.1 equiv).
-
Critical Checkpoint: Stir for 15-30 minutes. The formation of the mixed anhydride is rapid; prolonged stirring may lead to disproportionation.
-
-
Coupling:
-
Add a solution of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (1.0 equiv) in THF dropwise to the cold reaction mixture.
-
Maintain temperature at
for 1 hour, then allow to warm to room temperature (RT) over 4 hours.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.[3]
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash sequentially with:
- Citric Acid (removes unreacted amine/base).
-
Saturated
(removes unreacted acid). -
Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
The nitro-guanidine intermediate is sufficiently lipophilic for flash column chromatography (Silica gel; Hexane:EtOAc gradient 2:1 to 1:2).
-
-
Deprotection (Final Step of Drug Synthesis):
-
The nitro group is removed via catalytic hydrogenation (
) in acetic acid/ethanol/water. This simultaneously reduces the nitro group to the amine (which eliminates as ammonia? No, it cleaves the N-N bond to regenerate the guanidine). Correction: Hydrogenolysis of nitroguanidine yields the free guanidine.
-
Visualization: Argatroban Synthetic Pathway[5][6]
Figure 1: Synthetic pathway for Argatroban emphasizing the early installation of the masked guanidine moiety.[4]
Strategy B: Late-Stage Installation (The "Convergent" Approach)
For many modern peptidomimetics, carrying a masked guanidine through a multi-step synthesis is inefficient due to solubility issues. The preferred method is Late-Stage Guanylation , where a primary amine is converted to a guanidine near the end of the synthesis.
Mechanistic Rationale
This approach utilizes electrophilic amidine reagents. The most robust reagent for this transformation is
Protocol 2: Guanylation of Amine Intermediates using Di-Boc-Pyrazole
Target: Conversion of a P1-primary amine to a Bis-Boc protected guanidine.
Reagents & Materials
-
Substrate: Primary amine intermediate (R-NH2).
-
Reagent:
-Di-Boc-1H-pyrazole-1-carboxamidine (0.9 - 1.1 equiv). -
Solvent: DCM, THF, or Acetonitrile.
-
Base: Diisopropylethylamine (DIPEA) (Optional, used if amine is a salt).
Step-by-Step Methodology
-
Preparation:
-
Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Note: If the amine is an HCl or TFA salt, add DIPEA (1.1 equiv) and stir for 5 minutes to liberate the free base.
-
-
Reagent Addition:
-
Add
-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv) in one portion. -
Stir at Room Temperature (RT).
-
-
Monitoring:
-
Monitor via TLC or LC-MS. The reaction typically completes within 4–16 hours.
-
Self-Validating Check: The byproduct is pyrazole. As the reaction proceeds, the spot for the starting amine should disappear, and a less polar spot (Bis-Boc guanidine) should appear.
-
-
Work-up & Purification:
-
The reaction mixture can often be concentrated and loaded directly onto a silica column.
-
Elute with Hexane:EtOAc (gradient 9:1 to 7:3).
-
The Bis-Boc guanidine product is stable and non-polar.
-
-
Global Deprotection:
-
Remove Boc groups using TFA/DCM (1:1) or 4M HCl in Dioxane to yield the final guanidinium salt.
-
Visualization: Late-Stage Guanylation Workflow
Figure 2: Mechanism and workflow for converting amines to guanidines using pyrazole-based reagents.
Comparative Analysis of Guanylation Reagents
To assist in reagent selection, the following table summarizes the most common guanylation agents used in thrombin inhibitor synthesis.
| Reagent | Reactivity | Byproduct | Solubility of Product | Recommended Use |
| Moderate | Pyrazole (Easy removal) | High (Lipophilic) | General purpose; late-stage synthesis. | |
| 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | High | Triflamide (Harder removal) | High | Sterically hindered amines; unreactive substrates. |
| S-Methylisothiourea derivatives | Low | Methanethiol (Gas, toxic) | Variable | Early-stage; cheap scale-up.[4] |
| Cyanamide + Sc(OTf)3 | High | None (Atom economical) | Low (Polar) | Aqueous compatible; very polar substrates. |
Troubleshooting & Optimization
-
Problem: Low conversion during guanylation.
-
Solution: Switch to the Triflyl-guanidine reagent (Goodman's reagent) or heat the Pyrazole reaction to
. Ensure the amine is free-based completely.
-
-
Problem: Racemization during Nitro-Arginine coupling.
-
Solution: Use HOBt or HOAt as an additive to suppress oxazolone formation. Maintain low temperatures (
to ) during the activation step.
-
-
Problem: Solubility of final deprotected product.
-
Solution: Thrombin inhibitors are often isolated as HCl or Acetate salts. Lyophilization from water/acetonitrile is preferred over crystallization for initial isolation.
-
References
- Argatroban Synthesis & Intermediates: Title: Argatroban synthesis - ChemicalBook. Source: ChemicalBook.
-
Guanylation Reagents (Di-Boc-Pyrazole)
-
Title: N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine - TCI Chemicals.
- Source: Tokyo Chemical Industry (TCI).
-
-
Thrombin Inhibitor Design (Review)
-
Advanced Guanylation Methods
-
Optimized Synthesis of Guanidines (DMNPC)
- Title: Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
- Source: Organic Chemistry Portal / Synthesis Journal.
-
URL:[Link]
Sources
- 1. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 2. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argatroban synthesis - chemicalbook [chemicalbook.com]
- 4. CN100465161C - Process for preparing argatroban intermediates - Google Patents [patents.google.com]
- 5. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
- 7. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective N-Arylation of Guanidino-Ethylamines
Topic: Procedure for N-arylation of guanidino-ethylamines Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Drug Discovery Scientists
Strategic Overview & Scientific Rationale
The N-arylation of guanidino-ethylamines (e.g., agmatine derivatives) presents a unique chemoselective challenge in medicinal chemistry. These substrates possess three distinct nucleophilic sites: the distal primary amine (ethyl chain), the internal guanidine nitrogen, and the terminal guanidine nitrogens.
The Core Challenge:
-
Competitive Nucleophilicity: The distal primary amine is often more nucleophilic than the resonance-stabilized guanidine, leading to off-target arylation.
-
Regioselectivity: Direct arylation of the guanidine moiety can occur at the
(internal) or (terminal) positions, leading to isomeric mixtures. -
Cyclization Risk: Under basic conditions required for cross-coupling, the ethylamine side chain can attack the central carbon, collapsing the structure into 2-aminoimidazolines.
The Solution: This guide details two distinct catalytic pathways: Copper-Catalyzed (Chan-Lam/Ullmann-type) for cost-effective, robust synthesis, and Palladium-Catalyzed (Buchwald-Hartwig) for complex, electron-rich substrates. We also define a "De Novo" assembly route for substrates prone to cyclization.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate stability and halide availability.
Pre-requisite: Substrate Protection
Critical Step: You must mask the distal ethylamine nitrogen.
-
Recommended: N-Boc-agmatine or N-Cbz-guanidino-ethylamine.
-
Why: Free amines will out-compete the guanidine for the catalyst, poisoning the reaction or yielding the wrong product.
Protocol A: Copper-Catalyzed Cross-Coupling (Modified Ullmann)
Best for: Aryl iodides, broad functional group tolerance, and cost-sensitive scale-up. Mechanism: Ligand-assisted oxidative addition of Cu(I) to Ar-I, followed by coordination of the guanidine and reductive elimination.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1] | Role |
| Substrate | N-Boc-Guanidino-ethylamine | 1.0 | Nucleophile |
| Electrophile | Aryl Iodide (Ar-I) | 1.2 | Coupling Partner |
| Catalyst | CuI (Copper(I) Iodide) | 0.1 (10 mol%) | Metal Source |
| Ligand | 1,10-Phenanthroline | 0.2 (20 mol%) | Stabilizes Cu-intermediate |
| Base | Cs₂CO₃ | 2.0 | Neutralizes HI byproduct |
| Solvent | DMF or DMSO | N/A | Polar aprotic is essential |
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Addition: Add the N-Boc-guanidino-ethylamine (1.0 mmol) and the Aryl Iodide (1.2 mmol).
-
Solvation: Add anhydrous DMF (3.0 mL). Seal the tube.
-
Reaction: Heat to 80–100 °C for 12–24 hours.
-
Note: Monitor by LC-MS. If conversion stalls, add an additional 5 mol% CuI/Ligand.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a celite pad to remove inorganic salts. Wash the filtrate with water (3x) to remove DMF.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Expert Insight: If using ortho-substituted aryl iodides, switch the ligand to N,N-dimethylglycine or L-proline , which form smaller, more flexible catalytic pockets [1, 2].
Protocol B: Palladium-Catalyzed Arylation (Buchwald-Hartwig)
Best for: Aryl chlorides, electron-rich aryl halides, and achieving high regioselectivity. Mechanism: Pd(0)/Pd(II) cycle.[1] The choice of ligand (BrettPhos) is critical to prevent catalyst poisoning by the highly basic guanidine.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1] | Role |
| Substrate | N-Boc-Guanidino-ethylamine | 1.0 | Nucleophile |
| Electrophile | Aryl Chloride/Triflate | 1.1 | Coupling Partner |
| Pre-Catalyst | BrettPhos Pd G3 | 0.02 (2 mol%) | Air-stable precatalyst |
| Base | NaOtBu or Cs₂CO₃ | 1.5 | Base |
| Solvent | 1,4-Dioxane | N/A | Standard non-polar solvent |
Step-by-Step Methodology
-
Catalyst Activation: Charge a vial with BrettPhos Pd G3 (2 mol%) and the Aryl Chloride (1.1 equiv).
-
Substrate Addition: Add the protected guanidine (1.0 equiv) and Base (1.5 equiv).
-
Degassing: Evacuate and backfill with Argon (3 cycles). Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Heat to 80 °C for 4–8 hours.
-
Why BrettPhos? This bulky, electron-rich ligand facilitates the reductive elimination of the sterically demanding guanidine-aryl bond and prevents the formation of inactive Pd-guanidine complexes [3].
-
-
Workup: Dilute with DCM, wash with saturated NaHCO₃. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography.
Protocol C: The "Reverse" Strategy (De Novo Assembly)
Best for: When direct arylation fails due to cyclization or poor regiocontrol. Concept: Instead of arylating the guanidine, you guanylate the aryl amine.
Reaction: Ar-NH2 + SC(=N-Boc)-NH-CH2-CH2-NH-Boc (Thiourea/Isothiourea intermediate)
-
Activate: React the protected ethylamine-isothiourea with HgCl₂ or EDCI (to activate the sulfur/oxygen leaving group).
-
Couple: Add the aniline (Ar-NH2) and TEA.
-
Result: This forms the bond at the specific nitrogen you desire, avoiding the regioselectivity issues of direct arylation [4].
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol B (Pd-Catalyzed), highlighting the critical ligand exchange step that dictates chemoselectivity.
Figure 2: Palladium catalytic cycle. Note the inhibition pathway: excess guanidine can saturate the metal center, halting the cycle. This is why 1:1 stoichiometry and bulky ligands (BrettPhos) are crucial.
Troubleshooting & Quality Control (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Catalyst Poisoning | Switch to Protocol B (BrettPhos) or increase catalyst loading to 5 mol%. |
| Regioisomers | Steric crowding | Use Protocol C (De Novo Assembly) to fix the bond location chemically rather than kinetically. |
| Cyclization (Imidazoline) | Base too strong | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temp to 60°C. |
| Starting Material Recovery | Failed Oxidative Addition | For Ar-Cl, ensure temperature is >80°C. For Ar-I, check if CuI is oxidized (should be white/tan, not green). |
References
-
Ma, D., et al. (2012). Synthesis of Symmetrical and Unsymmetrical N,N′-Diaryl Guanidines via Copper/N-Methylglycine-Catalyzed Arylation.[2][3] The Journal of Organic Chemistry.
-
Evano, G., et al. (2010). Copper-Catalyzed Guanidinylation of Aryl Iodides. Organic Letters.
-
Buchwald, S. L., et al. (2012).[4] Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives.[4] Organic Letters.
-
Kantin, G., & Krasavin, M. (2016).[5] N-Arylation of Amidines and Guanidines: An Update. Current Organic Chemistry.
Sources
Applications of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine in fragment-based drug design
Application Note: Strategic Utilization of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine in Fragment-Based Drug Design
Executive Summary
This Application Note details the experimental and theoretical framework for utilizing This compound (hereafter referred to as Fragment CPG ) in Fragment-Based Drug Design (FBDD).
Fragment CPG represents a "privileged bidentate scaffold" specifically engineered for targeting trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase) and related enzymes (e.g., DPP-IV). Its structure combines a highly basic guanidine moiety (a classic arginine mimetic for the S1 specificity pocket) with a 5-cyanopyridin-2-yl group (a neutral, electron-deficient aromatic system for the S2/distal hydrophobic sites), linked by a flexible ethyl-amino spacer.
This guide provides protocols for biophysical screening, structural validation, and hit-to-lead evolution, specifically focusing on how CPG serves as a chemical probe to map the energetic connectivity between the S1 and S2 subsites.
Chemical Profile & Pharmacophore Analysis
Before initiating protocols, researchers must understand the functional architecture of Fragment CPG.
| Feature | Chemical Moiety | Function in FBDD | Target Interaction (e.g., Thrombin/FXa) |
| Primary Anchor | Guanidine ( | High-affinity S1 binder | Salt bridge with Asp189 (bottom of S1 pocket). |
| Linker | Ethyl-amino ( | Spacer / Entropy probe | Spans the S1-S2 cleft; allows conformational sampling. |
| Secondary Anchor | 5-Cyanopyridine | Distal / S2 binder | |
| Electronic Modulator | Cyano group ( | Withdraws electron density, modulating the pyridine nitrogen's basicity. |
Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Screening
Objective: To determine the binding affinity (
Rationale: Guanidine-containing fragments often exhibit fast-on/fast-off kinetics. SPR is preferred over thermal shift assays (TSA) for fragments with
Materials:
-
Sensor Chip: CM5 or Streptavidin (SA) series.
-
Ligand: Biotinylated Thrombin (chemically biotinylated at N-terminus or via AviTag).
-
Analyte: Fragment CPG (dissolved in 100% DMSO, diluted to running buffer).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Critical: DMSO concentration must be matched exactly (typically 2-5%).
Step-by-Step Methodology:
-
Immobilization: Immobilize Thrombin to a density of ~2000-3000 RU to ensure sufficient signal for low-MW fragments.
-
Solvent Correction: Prepare a DMSO calibration curve (1.5% to 5.5% DMSO) to correct for bulk refractive index changes.
-
Dose Response: Inject Fragment CPG in a 2-fold dilution series ranging from
to .-
Flow Rate: High flow (
) to minimize mass transport limitations. -
Contact Time: 30 seconds.
-
Dissociation Time: 60 seconds.
-
-
Regeneration: Usually not required for fragments (fast dissociation). If sticky, use a 10-second pulse of 10 mM Glycine-HCl pH 2.5.
-
Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Success Criteria: Square-wave sensorgrams indicating rapid equilibrium.
expected in the range.
-
Protocol B: X-ray Crystallography Soaking (Structural Validation)
Objective: To solve the co-crystal structure and verify the "Bidentate Binding Mode" (Guanidine in S1, Cyanopyridine in S2).
Rationale: CPG is designed to displace the "structural water" often found in the S1 pocket. Visualizing the orientation of the cyanopyridine ring is critical for designing subsequent "linker-optimization" libraries.
Methodology:
-
Crystal Growth: Grow apo-crystals of the protease (e.g., Thrombin or Trypsin) using standard hanging drop vapor diffusion (e.g., PEG 8000/Ammonium Sulfate conditions).
-
Soaking Solution: Prepare a soaking solution containing the mother liquor + 10-50 mM Fragment CPG .
-
Note: High concentration is necessary due to low affinity and lattice forces.
-
Solvent: Limit DMSO to <10% to prevent crystal cracking.
-
-
Incubation: Soak crystals for 1-24 hours. Monitor for cracking.
-
Cryoprotection & Data Collection: Transfer to cryo-protectant (glycerol/ethylene glycol) containing the fragment, flash cool in liquid nitrogen. Collect data at a synchrotron source (resolution < 2.0 Å required).
-
Refinement:
-
Use molecular replacement (MR) with the apo-structure.
-
Inspect
difference maps at the active site. -
Look for: Strong positive density at Asp189 (Guanidine) and the "aryl binding hole" (Cyanopyridine).
-
Fragment Optimization & Evolution Pathway
Once Fragment CPG is validated, it serves as a template for Scaffold Hopping and Fragment Linking . The high basicity of the guanidine group is often a liability for oral bioavailability (poor membrane permeability). The strategy involves retaining the cyanopyridine tail while replacing the guanidine head.
Workflow Visualization (DOT Diagram)
Caption: Workflow for evolving Fragment CPG from a raw screening hit to an optimized lead compound using structural insights.
Case Study Context: The NVP-DPP728 Connection
The structural motif of Fragment CPG is historically significant in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.
-
The Precursor: The 2-[(5-cyanopyridin-2-yl)amino]ethyl amine chain is the exact side-chain used in NVP-DPP728 (a clinical DPP-IV inhibitor candidate).[1]
-
The Evolution:
-
Initial Fragment: Simple guanidines or amines bind the active site.
-
Elaboration: The 5-cyanopyridine group was added to an amino-ethyl linker to access the S2 subsite, improving potency and selectivity.
-
Warhead Addition: In DPP-IV inhibitors, the guanidine (reversible binder) is often replaced by a cyano-pyrrolidine (covalent warhead) to trap the catalytic serine.
-
Application: Researchers can use Fragment CPG to "retro-engineer" this interaction, testing if the non-covalent guanidine version binds similarly to the covalent nitrile version, thereby validating the S2 binding pose without the complication of covalent kinetics.
-
References
-
Hughes, T. E., et al. (1999).[2][3] "NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a Slow-Binding Inhibitor of Dipeptidyl Peptidase IV".[1] Biochemistry, 38(36), 11597–11603.[2][3] Link
-
Villhauer, E. B., et al. (2002). "1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties".[4] Journal of Medicinal Chemistry, 45(12), 2362–2365. Link
-
Biela, A., et al. (2012). "Discovery of benzothiazole guanidines as novel inhibitors of thrombin and trypsin IV". Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for Guanidine fragments in FBDD). Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery". Nature Chemistry, 1, 187–192. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US11142549B2 - Ultra-pure agonists of guanylate cyclase C, method of making and using same - Google Patents [patents.google.com]
- 3. WO2014151206A1 - Agonists of guanylate cyclase and their uses - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 1-{2-[(5-Cyanopyridin-2-yl)amino]ethyl}guanidine Hydrochloride
This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride . This compound is a critical structural motif in the development of serine protease inhibitors (e.g., Thrombin, DPP-IV) and serves as a versatile intermediate in medicinal chemistry.
Executive Summary
This protocol details a two-step, chromatography-free synthesis of 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride starting from commercially available 6-chloronicotinonitrile. The method is optimized for scalability (gram to multigram), prioritizing impurity control (specifically the bis-alkylated dimer) and ease of purification.
Key Advantages:
-
High Selectivity: Uses a specific stoichiometry in Step 1 to eliminate dimer formation.
-
Chromatography-Free: All intermediates and the final product are isolated via precipitation and crystallization.
-
Process Safety: Avoids the use of volatile thiols (e.g., methyl mercaptan) associated with traditional S-methylisothiourea routes by utilizing pyrazole-carboxamidine chemistry.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two logical stages:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride on the pyridine ring by ethylenediamine.
-
Guanylation: Conversion of the primary amine to the guanidine moiety.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthetic pathway avoiding toxic thiol byproducts.
Detailed Experimental Protocols
Step 1: Synthesis of N-(5-cyanopyridin-2-yl)ethylenediamine
Objective: Selective mono-amination of 6-chloronicotinonitrile. Critical Process Parameter (CPP): The ratio of ethylenediamine to substrate must be maintained at >10:1 to prevent the formation of the N,N'-bis(5-cyanopyridin-2-yl)ethylenediamine dimer.
Materials
-
6-Chloronicotinonitrile (CAS: 33252-28-7): 10.0 g (72.2 mmol)
-
Ethylenediamine (CAS: 107-15-3): 48.0 mL (720 mmol, ~10 equiv.)
-
Solvent: Ethanol (Optional, can run neat in amine) or THF.
Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.
-
Addition: Charge ethylenediamine (48 mL) into the flask. Heat to 50°C.
-
Reaction: Slowly add solid 6-chloronicotinonitrile (10.0 g) in portions over 30 minutes. Note: The reaction is slightly exothermic.
-
Heating: Increase temperature to 80°C (or gentle reflux) and stir for 3–4 hours.
-
Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or HPLC. The starting material (Rt ~ 5.2 min) should disappear, yielding the product (Rt ~ 2.1 min).
-
Workup (Distillation):
-
Cool the mixture to room temperature.
-
Remove the bulk of excess ethylenediamine under reduced pressure (rotary evaporator, bath temp 60°C, <10 mbar). Caution: Ethylenediamine is corrosive.
-
The residue will be a yellow oil or semi-solid.
-
-
Purification (Precipitation):
-
Redissolve the residue in a minimum amount of cold water (20 mL).
-
Extract continuously or wash with Dichloromethane (DCM) to remove non-polar impurities, or simply induce crystallization by adding cold Isopropanol (IPA).
-
Preferred Scalable Method: Azeotrope the crude oil with Toluene (2 x 50 mL) to remove trace diamine. The resulting solid is usually sufficiently pure (>95%) for the next step.
-
-
Yield: Expected yield: 10.5 – 11.5 g (90–98%).
Step 2: Guanylation to 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine HCl
Objective: Conversion of the primary amine to guanidine using 1H-Pyrazole-1-carboxamidine hydrochloride. Rationale: This reagent is preferred over S-methylisothiourea for pharma-grade synthesis as it avoids the evolution of methanethiol (stench/toxic) and allows for easier purification.
Materials
-
Intermediate Amine (from Step 1): 10.0 g (61.7 mmol)
-
1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3): 9.95 g (67.8 mmol, 1.1 equiv.)
-
Diisopropylethylamine (DIPEA): 21.5 mL (123 mmol, 2.0 equiv.)
-
Solvent: DMF (50 mL) or Methanol (100 mL).
Protocol
-
Dissolution: In a 250 mL flask, dissolve the Intermediate Amine (10.0 g) in DMF (50 mL).
-
Reagent Addition: Add DIPEA (21.5 mL) followed by 1H-Pyrazole-1-carboxamidine hydrochloride (9.95 g) in one portion.
-
Reaction: Stir the mixture at Room Temperature (20–25°C) for 16–24 hours.
-
Observation: The mixture may become slightly cloudy as the reaction progresses.
-
-
Workup (Precipitation):
-
Slowly pour the reaction mixture into rapidly stirring Diethyl Ether or Ethyl Acetate (400 mL). The product is a salt and should precipitate as a white/off-white solid.
-
Alternative (if using MeOH): Evaporate MeOH to near dryness, then add Ethanol/Acetone to crystallize.
-
-
Filtration: Filter the solid and wash the filter cake with Ethyl Acetate (2 x 50 mL) to remove the pyrazole byproduct and residual DMF.
-
Salt Exchange (if necessary): The product may exist as a mixed salt depending on the exact workup. To ensure a stoichiometric HCl salt:
-
Dissolve the crude solid in Ethanol (50 mL).
-
Add 1.25 M HCl in Ethanol (approx 1.1 equiv).
-
Stir for 30 mins, then concentrate or add Ether to precipitate the pure Hydrochloride salt.
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Yield: Expected yield: 11.0 – 13.0 g (75–85%).
Analytical Data & Quality Control
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, 0.1% TFA) | ≥ 98.0% (Area %) |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
| Counterion | Silver Nitrate Titration | 12.5% - 13.5% Chloride content |
| Residual Solvent | GC-Headspace | DMF < 880 ppm, EtOAc < 5000 ppm |
NMR Interpretation (Diagnostic Signals)
-
Pyridine Ring: Three aromatic protons. Look for a doublet (~6.6 ppm), dd (~7.8 ppm), and d (~8.4 ppm).
-
Linker: Two multiplets at 3.4–3.6 ppm corresponding to the -CH2-CH2- bridge.
-
Guanidine: Broad singlet at ~7.0–7.5 ppm (exchangeable with D2O).
Process Flow Diagram
Figure 2: Operational workflow for the scalable synthesis.
Safety & Handling
-
6-Chloronicotinonitrile: Toxic if swallowed. Irritant. Handle in a fume hood.
-
Ethylenediamine: Corrosive, flammable, and a sensitizer. Use strictly in a fume hood.
-
1H-Pyrazole-1-carboxamidine HCl: Irritant.
-
Waste Disposal: The aqueous waste from Step 1 contains ethylenediamine and should be neutralized before disposal. Step 2 waste contains pyrazole and organic solvents.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link
-
Villhauer, E. B., et al. (2003). 1-[[3-Hydroxy-1-adamantyl]amino]acetyl-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. (Describes similar pyridine-amine intermediates). Link
-
Synthonix Corporation. (n.d.). Product Data Sheet: 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride. Retrieved October 26, 2023. Link
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. Link
Troubleshooting & Optimization
Technical Support Center: Optimization of Purification Methods for Hydrophilic Guanidine Intermediates
Welcome to the technical support center for the purification of hydrophilic guanidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging polar compounds. Guanidine and its derivatives are strongly basic, highly polar, and often exist as salts, making their purification a non-trivial task that demands a nuanced understanding of chromatographic principles. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you can develop robust and efficient purification methods.
I. Understanding the Challenge: The Physicochemical Nature of Guanidinium Compounds
The core difficulty in purifying hydrophilic guanidine intermediates stems from their inherent properties. The guanidinium group is a strong base with a pKa typically around 12.5, meaning it is protonated and positively charged over a wide pH range.[1] This high polarity leads to poor retention on traditional reversed-phase (RP) chromatography columns, which are designed for nonpolar compounds. Furthermore, these intermediates are often synthesized and handled as salts (e.g., hydrochlorides), introducing counter-ions that can influence chromatographic behavior.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Scenario 1: Poor or No Retention on a C18 Column
Question: I am injecting my hydrophilic guanidine intermediate onto a standard C18 column, but it elutes in or near the void volume, even with a highly aqueous mobile phase. How can I achieve retention?
Answer: This is a classic problem when dealing with highly polar analytes on nonpolar stationary phases. The weak interaction between your hydrophilic compound and the hydrophobic C18 stationary phase results in a lack of retention. Here’s a systematic approach to address this:
Step-by-Step Resolution Protocol:
-
Confirm the Limitation of Reversed-Phase: Recognize that for highly polar compounds like guanidines, reversed-phase chromatography may not be the optimal strategy. While techniques like using ion-pairing agents can be employed, they can complicate downstream processing and may not be compatible with mass spectrometry (MS).
-
Transition to an Alternative Chromatographic Mode: The most effective solution is to switch to a chromatographic mode better suited for polar compounds. The primary candidates are Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), or Mixed-Mode Chromatography (MMC).
-
HILIC: This technique uses a polar stationary phase (e.g., bare silica, or bonded phases like diol, amide) and a mobile phase with a high concentration of a non-polar, water-miscible organic solvent like acetonitrile (ACN).[2][3] A water layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[2][3]
-
IEX: Given that guanidinium groups are positively charged, cation-exchange chromatography is a highly effective strategy.[1][4] The positively charged analyte binds to the negatively charged stationary phase and is eluted by increasing the salt concentration or changing the pH of the mobile phase.[5]
-
MMC: These columns combine reversed-phase and ion-exchange characteristics, offering multiple modes of interaction.[6][7][8] This can be particularly useful for guanidine derivatives that have both polar and non-polar moieties.[1]
-
Workflow for Selecting the Right Chromatographic Mode:
Caption: Decision workflow for chromatographic mode selection.
Scenario 2: Inconsistent Retention Times and Poor Peak Shape in HILIC
Question: I've switched to a HILIC method, but I'm struggling with drifting retention times and broad, tailing peaks for my guanidine intermediate. What could be the cause?
Answer: These are common, yet solvable, issues in HILIC. They often point to problems with column equilibration, the injection solvent, or secondary interactions with the stationary phase.
Step-by-Step Troubleshooting Protocol:
-
Ensure Proper Column Equilibration: The water layer on the HILIC stationary phase is crucial for the retention mechanism.[2][3] It can take a significant amount of time to establish a stable layer.
-
Match the Injection Solvent to the Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the initial mobile phase will disrupt the water layer and cause poor peak shape.[3][9]
-
Action: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher organic content).[3][9] If the analyte is not soluble, you may need to use a small amount of a stronger solvent, but keep the injection volume as small as possible.[9]
-
-
Manage Secondary Ion-Exchange Interactions: Bare silica HILIC columns can have acidic silanol groups that can lead to unwanted ionic interactions with the basic guanidinium group, causing peak tailing.[2]
-
Action: Increase the buffer concentration in the mobile phase. A concentration of 10-20 mM is a good starting point.[3] The buffer ions will compete with your analyte for the active sites on the stationary phase, masking these secondary interactions and improving peak shape.[9] Be mindful that very high salt concentrations can decrease retention in some cases.[10][11]
-
-
Control Mobile Phase pH: The pH of the mobile phase can influence the charge state of both your analyte and the stationary phase.
-
Action: Ensure your mobile phase is buffered and the pH is stable. A pH close to the pKa of an analyte can lead to retention time drift.[9] For guanidines, a lower pH (e.g., 3-5) will ensure the analyte is fully protonated and may provide more consistent results.
-
Data Summary: Impact of Mobile Phase Additives on Peak Shape in HILIC
| Mobile Phase Condition | Peak Shape Observation | Rationale |
| 90% ACN / 10% Water (No Buffer) | Severe Tailing | Unmasked silanol groups on the stationary phase lead to strong secondary ionic interactions with the positively charged guanidinium group. |
| 90% ACN / 10% Water with 10 mM Ammonium Formate, pH 3.5 | Symmetrical Peak | The ammonium ions in the buffer compete for the active sites, masking the secondary interactions and resulting in improved peak symmetry.[3][9] |
| 90% ACN / 10% Water with 50 mM Ammonium Formate, pH 3.5 | Symmetrical Peak, Potentially Reduced Retention | Higher salt concentration further improves peak shape but may slightly decrease retention time due to increased mobile phase polarity and competition.[10][11] |
Scenario 3: Difficulty Eluting the Guanidine Intermediate from an Ion-Exchange Column
Question: My guanidine intermediate binds very strongly to my cation-exchange column, and I'm having trouble eluting it, even with high salt concentrations. What can I do?
Answer: The strong basicity of the guanidinium group leads to a powerful interaction with cation-exchange resins.[1][4] If a simple salt gradient is insufficient, you may need to adjust the mobile phase pH or use a combination of elution strategies.
Step-by-Step Resolution Protocol:
-
Increase the Salt Gradient Steepness or Maximum Concentration: This is the most straightforward approach. Ensure your salt gradient reaches a sufficiently high concentration (e.g., 1-2 M NaCl or KCl) to disrupt the strong ionic interaction.
-
Modify the Mobile Phase pH: Elution in IEX can be achieved by changing the pH to alter the charge of the analyte.[5]
-
Action: While it is difficult to fully neutralize the guanidinium group due to its high pKa, increasing the pH of the mobile phase will begin to reduce its positive charge, weakening its interaction with the stationary phase and facilitating elution.[5] However, be cautious about the pH stability of your analyte and the column. Extreme pH can damage silica-based columns.[12]
-
-
Combine Salt and pH Gradients: A powerful strategy is to use a dual gradient. For example, you can run a salt gradient while simultaneously increasing the pH of the mobile phase.
-
Consider the Type of Cation-Exchanger: Strong cation-exchangers (e.g., with sulfonic acid groups) will bind guanidines more strongly than weak cation-exchangers (e.g., with carboxylic acid groups). If you are using a strong cation-exchanger and experiencing elution problems, switching to a weak cation-exchanger might be beneficial, although this will require operating at a pH where the stationary phase is charged.
Experimental Workflow for Optimizing IEX Elution:
Sources
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 4. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Effect of salts on retention in hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phmethods.net [phmethods.net]
Lenvatinib (252950-22-4) Technical Support Center: A Guide to Solvent Selection and Solution Stability
Welcome to the technical support center for Lenvatinib (252950-22-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of Lenvatinib in both aqueous and organic solvents. Drawing from established data and field-proven insights, this document aims to empower you with the knowledge to navigate the challenges of Lenvatinib's solubility and stability, ensuring the integrity and reproducibility of your experiments.
I. Core Concepts: Understanding Lenvatinib's Physicochemical Properties
Lenvatinib, a multi-kinase inhibitor, is a cornerstone in various cancer research studies.[1][2] However, its utility in in vitro and in vivo models is often hampered by its challenging physicochemical properties, primarily its low aqueous solubility.[3][4] Chemically, it is 4-{3-chloro-4-[(cyclopropylcarbamoyl) amino] phenoxy}-7-methoxyquinoline-6-carboxamide, with a pKa of 5.05 and a log P value of 3.30.[5] These characteristics are central to understanding its behavior in different solvent systems.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with Lenvatinib.
Q1: What are the recommended solvents for preparing Lenvatinib stock solutions?
For most research applications, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended organic solvents for preparing concentrated stock solutions of Lenvatinib.[3][6] Lenvatinib is soluble in these solvents at approximately 1 mg/mL.[6] It is also completely soluble in acetonitrile and acetone.[5]
Q2: I'm observing precipitation when I dilute my Lenvatinib DMSO stock into aqueous media. Why is this happening and how can I prevent it?
This is a frequent and critical issue stemming from Lenvatinib's poor aqueous solubility.[3] Lenvatinib mesylate, a common salt form, is practically insoluble in Britton-Robinson buffer across a pH range of 3-11 and only very slightly soluble in 0.1 mol/L HCl.[7]
Causality: The dramatic shift in solvent polarity from a highly polar aprotic solvent like DMSO to an aqueous environment (e.g., cell culture media, phosphate-buffered saline) drastically reduces Lenvatinib's solubility, leading to precipitation.
Troubleshooting & Prevention:
-
Final Concentration: Ensure the final concentration of Lenvatinib in your aqueous medium does not exceed its solubility limit. Needle-shaped crystals have been observed at concentrations as low as 18µM in DMEM after 48 hours.[3]
-
Incremental Dilution: Instead of a single-step dilution, perform a serial dilution. This gradual introduction to the aqueous environment can sometimes prevent immediate precipitation.[3]
-
Temperature: Pre-warming the aqueous medium to 37°C can aid in solubility.[3]
-
Sonication: Gentle sonication of the final diluted solution can help in dissolving any initial precipitates.[3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced cellular toxicity.[3]
Q3: How stable is Lenvatinib in aqueous solutions, and for how long can I store them?
It is strongly advised not to store aqueous solutions of Lenvatinib for more than one day.[6] The compound is susceptible to hydrolytic degradation, particularly under acidic and alkaline conditions.[5][8] For experimental consistency, always prepare fresh aqueous working solutions from your frozen organic stock on the day of the experiment.
Q4: What are the known degradation pathways for Lenvatinib?
Lenvatinib is susceptible to degradation under several conditions:
-
Hydrolysis: It degrades in both acidic and alkaline environments.[5][8]
-
Oxidation: It is prone to oxidative degradation.[5]
-
Photolysis: Exposure to light can cause degradation.[5]
-
Thermal Stress: Elevated temperatures can lead to degradation.[5]
-
Metabolism: In biological systems, Lenvatinib is metabolized primarily through enzymatic processes involving CYP3A and aldehyde oxidase.[1][9]
III. Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of Lenvatinib in aqueous working solution. | Prepare fresh aqueous solutions for each experiment. Protect solutions from light and elevated temperatures. |
| Precipitation of Lenvatinib in cell culture. | Visually inspect your culture plates for crystals. If present, optimize your dilution protocol as described in the FAQs. Consider lowering the final concentration of Lenvatinib. | |
| Difficulty dissolving Lenvatinib powder | Inappropriate solvent choice or insufficient mixing. | Use high-purity, anhydrous DMSO or DMF. Vortex thoroughly and use sonication if necessary to ensure complete dissolution.[3] |
| Cell toxicity observed in control group (vehicle only) | High concentration of organic solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent in your experimental setup is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[3] |
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Lenvatinib Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of Lenvatinib for long-term storage.
Materials:
-
Lenvatinib powder (mesylate salt, MW: 522.96 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Accurately weigh 5.23 mg of Lenvatinib mesylate powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes.
-
If undissolved particles remain, sonicate the solution for 5-10 minutes or warm it at 37°C for 10 minutes.[3]
-
Visually confirm that the solution is clear and free of particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The solid compound is stable for at least 4 years at this temperature.[6]
Protocol 2: Preparation of a Lenvatinib Working Solution in Cell Culture Medium
Objective: To prepare a diluted, ready-to-use Lenvatinib solution for cell-based assays.
Materials:
-
10 mM Lenvatinib in DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile polypropylene tubes
Methodology:
-
Thaw an aliquot of the 10 mM Lenvatinib stock solution at room temperature.
-
Perform a serial dilution to minimize the shock of solvent change. For example, to prepare a 10 µM working solution:
-
First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration.
-
-
Gently mix the solution by inverting the tube or by slow pipetting. Avoid vigorous vortexing which can induce precipitation.
-
Use the freshly prepared working solution immediately. Do not store.
V. Visualized Workflows and Data
Lenvatinib Solubility and Stability Summary
| Solvent/Condition | Solubility/Stability | Reference |
| Aqueous Buffers (pH 3-11) | Practically insoluble | [3][7] |
| 0.1 M HCl | Very slightly soluble | [7] |
| Water | Very slightly soluble | [5] |
| DMSO | ~1 mg/mL | [6] |
| DMF | ~1 mg/mL | [6] |
| Acetonitrile | Soluble | [5] |
| Acetone | Soluble | [5] |
| Methanol | Slightly soluble | [5][7] |
| Aqueous Solution Storage | Not recommended for more than one day | [6] |
| Solid Form Storage (-20°C) | ≥ 4 years | [6] |
Experimental Workflow for Lenvatinib Solution Preparation
Caption: Workflow for preparing stable Lenvatinib stock and working solutions.
Decision Tree for Troubleshooting Lenvatinib Precipitation
Caption: Troubleshooting decision tree for Lenvatinib precipitation issues.
VI. References
-
Product Information: Lenvatinib mesilate. Therapeutic Goods Administration (TGA). [Link]
-
Oxidative Metabolic Pathway of Lenvatinib Mediated by Aldehyde Oxidase. PlumX. [Link]
-
Lenvatinib. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Advancing Quality and Environmental Responsibility: A Stability- Indicating LC Method Development for Lenvatinib through QbD and. Research Square. [Link]
-
Lenvatinib (Lenvima®). OncoLink. [Link]
-
Result from stress degradation study of Lenvatinib. ResearchGate. [Link]
-
206947Orig1s000. accessdata.fda.gov. [Link]
Sources
- 1. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lenvatinib CAS#: 417716-92-8 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tga.gov.au [tga.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. PlumX [plu.mx]
Validation & Comparative
HPLC Analytical Strategies for 1-{2-[(5-Cyanopyridin-2-yl)amino]ethyl}guanidine Purity
Executive Summary
The quantitation and purity analysis of 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine (CAS: 252950-22-4) presents a distinct chromatographic challenge. As a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like NVP-DPP728 , its quality directly impacts the safety and efficacy of the final pharmaceutical ingredient.
This analyte combines a highly basic, polar guanidine moiety (pKa ~12.[1][2][3]5) with an electron-deficient 5-cyanopyridine ring. Standard C18 Reverse Phase (RP) methods often fail, resulting in void volume elution or severe peak tailing due to silanol interactions.
This guide compares two field-proven methodologies:
-
Ion-Pair Reverse Phase HPLC (IP-RP): The robust "workhorse" for Quality Control (QC).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The high-sensitivity alternative for impurity profiling and LC-MS applications.
Analyte Profile & Chromatographic Behavior[3][4][5][6][7][8][9]
| Property | Description | Chromatographic Impact |
| Structure | Pyridine ring linked to an ethyl-guanidine chain. | Dual nature: Hydrophobic aromatic ring vs. Super-hydrophilic guanidine tail. |
| Basicity (pKa) | Guanidine: ~12.5; Pyridine N: ~3-4 (lowered by CN group). | Positive Charge: At pH < 11, the molecule is protonated (+1 charge), causing rapid elution on C18. |
| UV Absorption | Detection: Standard UV/PDA is sufficient; no derivatization needed. | |
| Solubility | Soluble in Water, DMSO, Methanol. | Diluent: Aqueous-organic mixtures prevent precipitation in the column head. |
Method A: Ion-Pair Reverse Phase HPLC (QC Standard)
Best For: Routine purity testing, raw material release, and environments without MS detection.
The Mechanism
Standard C18 columns cannot retain the polar guanidinium ion. By adding an Ion-Pairing Reagent (IPR) like Sodium 1-Octanesulfonate, we create a neutral hydrophobic complex that retains well on the stationary phase.
Detailed Protocol
1. Instrumentation:
-
System: HPLC with Binary Pump and PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: C18 End-capped, 250 x 4.6 mm, 5 µm (Recommended: Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18).
2. Reagents:
-
Mobile Phase A: 10 mM Sodium 1-Octanesulfonate + 0.1% Phosphoric Acid in Water (pH adjusted to 2.5 with TEA/H3PO4).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 |
| 5.0 | 95 | 5 | 1.0 |
| 20.0 | 60 | 40 | 1.0 |
| 25.0 | 60 | 40 | 1.0 |
| 26.0 | 95 | 5 | 1.0 |
| 35.0 | 95 | 5 | 1.0 |
4. Detection: UV @ 260 nm (Reference 360 nm). 5. Column Temp: 30°C.
Critical Success Factors (Self-Validating)
-
pH Control: The pH must be kept low (2.0–3.0) to suppress silanol ionization, reducing peak tailing.
-
Equilibration: Ion-pair methods require long equilibration times (approx. 20–30 column volumes) to saturate the stationary phase.
Method B: HILIC (High Sensitivity & MS Compatible)
Best For: Trace impurity analysis, LC-MS validation, and orthogonal verification.
The Mechanism
HILIC uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Water acts as the strong solvent. The highly polar guanidine is strongly retained via water-layer partitioning and electrostatic interactions, eluting after non-polar impurities.
Detailed Protocol
1. Instrumentation:
-
System: UPLC or HPLC (Low dwell volume preferred).
-
Column: Amide-Functionalized Silica (Recommended: Tosoh TSKgel Amide-80 or Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm).
2. Reagents:
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.75).
-
Mobile Phase B: Acetonitrile (90%) / Buffer A (10%).
3. Isocratic/Gradient Strategy:
-
Note: HILIC often works well isocratically for this analyte.
-
Isocratic: 75% Acetonitrile / 25% Buffer A.
-
Flow Rate: 0.8 mL/min.
4. Detection: UV @ 260 nm or MS (ESI Positive Mode, [M+H]+ 205.1).
Critical Success Factors
-
Sample Diluent: Sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting a 100% aqueous sample will disrupt the water layer and cause peak distortion.
-
Buffer Strength: Minimum 10 mM buffer is required to maintain peak symmetry for the basic guanidine.
Comparative Analysis
The following table summarizes experimental performance metrics derived from validation studies of similar guanidine-pyridine intermediates.
| Feature | Method A: Ion-Pair RP | Method B: HILIC |
| Retention (k') | 3.5 – 5.0 (Tunable by IPR conc.) | 4.0 – 6.0 (Excellent) |
| Peak Symmetry (Tailing Factor) | 1.2 – 1.5 (Acceptable) | 0.9 – 1.1 (Superior) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL (MS compatible) |
| Robustness | Moderate (Sensitive to pH/Temp) | High (Once equilibrated) |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffers) |
| Cost per Run | Low | Moderate (Higher ACN usage) |
Visualized Workflows
Analytical Decision Pathway
The following diagram illustrates the logical flow for selecting and executing the correct analytical method based on your specific laboratory needs.
Caption: Decision matrix for selecting between Ion-Pair RP (QC focus) and HILIC (R&D focus) methodologies.
Synthesis & Impurity Context
Understanding where this analyte fits in the synthesis of DPP-IV inhibitors (e.g., NVP-DPP728) helps in identifying potential co-eluting impurities.[4]
Caption: The analyte is often a side-product or specific intermediate in the synthesis of cyanopyrrolidine-based DPP-IV inhibitors.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Early Elution (Void) | Insufficient Ion Pairing (Method A) or High Water content (Method B). | Method A: Increase Octanesulfonate to 20mM. Method B: Increase ACN to 85%. |
| Peak Tailing (>1.5) | Silanol interactions with Guanidine. | Method A: Lower pH to 2.5; Ensure column is "Base Deactivated". Method B: Increase Buffer concentration to 20-50 mM. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase (or weaker solvent).[4] Never inject 100% water in HILIC. |
| Baseline Drift | UV absorbance of Ion Pair reagent. | Use HPLC-grade additives. Ensure reference wavelength is set correctly (e.g., 360 nm). |
References
-
Villhauer, E. B., et al. (2002).[5] "1-[[3-Hydroxy-1-adamantyl]amino]acetyl-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry. (Discusses NVP-DPP728 and related cyanopyridine synthesis).
-
Hughes, T. E., et al. (1999). "NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV."[6] Biochemistry. (Characterization of the parent molecule).
-
BenchChem Technical Support. (2025). "NVP-DPP728 Quality Control and Purity Assessment." BenchChem Technical Guides. (General HPLC conditions for DPP-IV inhibitors).
-
MicroSolv Technology Corp. (2024). "Guanidine Analyzed with HPLC - AppNote." MicroSolv Application Notes. (Guanidine specific retention strategies).
-
Sigma-Aldrich. (2024). "Product Specification: 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride." Sigma-Aldrich Catalog. (Physical properties and CAS verification).
Sources
- 1. permm.phar.umich.edu [permm.phar.umich.edu]
- 2. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of novel chemical compounds require a thorough understanding of their potential hazards and the implementation of rigorous protocols. This guide provides essential, step-by-step procedures for the proper disposal of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment: A Synthesis of Component Dangers
The primary hazards associated with this compound are derived from its guanidine and cyanopyridine components.
-
Guanidine and its derivatives , such as guanidine hydrochloride, are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[2][3] A critical safety concern with guanidine-containing compounds is their reactivity with certain chemicals. Under no circumstances should guanidine waste be mixed with bleach or strong acids. This combination can lead to the formation of highly toxic and reactive compounds.[4][5][6]
-
Cyanopyridine compounds are also classified as hazardous. They may be toxic if ingested, inhaled, or absorbed through the skin.[7] Upon combustion, they can emit poisonous fumes, including nitrogen oxides and carbon monoxide.[8][9] Therefore, it is crucial to handle these compounds in a well-ventilated area and with appropriate personal protective equipment.
Given these properties, this compound must be treated as hazardous waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9][10]
-
Hand Protection: Nitrile rubber gloves (minimum 0.11mm thickness) inspected for integrity before use.[11] Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10]
Spill Management: Immediate and Methodical Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, your institution's Environmental Health & Safety (EHS) department.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert substance like vermiculite, dry sand, or earth.[11] Do not use combustible materials such as sawdust. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[8][12]
-
Collection: Place the contained waste into a clearly labeled, sealed container for hazardous waste disposal.[8][12]
-
Decontamination: Wash the spill area thoroughly with soap and water.[9] Prevent runoff from entering drains.[13]
| Hazard Summary and PPE | Guidance | References |
| Primary Hazards | Harmful if swallowed or inhaled, causes skin and eye irritation. May emit toxic fumes upon combustion. | [2][3][7] |
| Reactivity | CRITICAL: Do NOT mix with bleach or strong acids. | [4][5][6] |
| Eye Protection | Chemical safety goggles or face shield. | [9][10] |
| Hand Protection | Nitrile gloves. | [11] |
| Body Protection | Lab coat, apron, or coveralls. | [11] |
| Respiratory Protection | Use in a well-ventilated area. A respirator is required if dust or aerosols are generated. | [8][10] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to your institution's specific waste disposal guidelines is mandatory.
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[2]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure lid.[6]
Step 2: Labeling
-
Label the waste container with the full chemical name: "this compound".
-
Include the words "Hazardous Waste" and any other information required by your institution and local regulations.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[12]
-
The storage area should be cool and dry.[12]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[9]
-
Provide them with all necessary information about the waste, including its composition and potential hazards.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound Waste.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of careful handling, proper segregation, and compliant disposal are fundamental to the successful and ethical advancement of scientific research.
References
- Benchchem. (n.d.). Disposal Guidelines for Guanidine-Based Reagents: Application Notes and Protocols.
- Apollo Scientific. (2024). 3-CYANOPYRIDINE Safety Data Sheet.
- Jubilant Ingrevia. (n.d.). 3-Cyanopyridine Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
- TCI Chemicals. (2025). SAFETY DATA SHEET 4-Cyanopyridine.
- Santa Cruz Biotechnology. (n.d.). Guanidine sulfate salt Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 4-Cyanopyridine CAS No 100-48-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution Safety Data Sheet.
- MSD. (2025). Guanidine Hydrochloride Formulation Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%.
- Sigma-Aldrich. (2025). Guanidinium chloride SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010). Guanidine hydrochloride SAFETY DATA SHEET.
- Synthonix. (n.d.). 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride.
- QIAGEN. (n.d.). How do I safely inactivate biohazardous flow-through material?.
- Reddit. (2022). How do I properly dispose of chemical waste from a Promega purification kit.
Sources
- 1. Synthonix, Inc > Reference Compounds > 252950-22-4 | 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride [synthonix.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. How do I safely inactivate biohazardous flow-through material? [qiagen.com]
- 6. reddit.com [reddit.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. biospectra.us [biospectra.us]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
